3-Isopropylphenol CAS number and properties
3-Isopropylphenol CAS number and properties
An In-Depth Technical Guide to 3-Isopropylphenol (CAS: 618-45-1) for Advanced Research and Development
Introduction
3-Isopropylphenol, also known by synonyms such as m-Cumenol and 3-hydroxycumene, is a phenolic organic compound distinguished by an isopropyl substituent at the meta position of the aromatic ring.[1] Its CAS number is 618-45-1.[1][2][3] This structural arrangement imparts a unique combination of lipophilicity and reactivity, establishing it as a valuable and versatile intermediate in the chemical and pharmaceutical industries.[1][4] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, reactivity, applications, and critical safety protocols. The insights herein are grounded in established scientific literature to support advanced research and development activities.
Section 1: Compound Identification and Core Properties
Accurate identification and understanding of a compound's fundamental physicochemical properties are the bedrock of any scientific investigation. These parameters dictate experimental conditions, from solvent selection to purification strategies and storage requirements.
Table 1: Chemical Identifiers for 3-Isopropylphenol
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 618-45-1 | [2][3][5] |
| IUPAC Name | 3-propan-2-ylphenol | [5] |
| Synonyms | m-Cumenol, m-Isopropylphenol, 3-Hydroxycumene | [1][2][5] |
| Molecular Formula | C₉H₁₂O | [2][3][6] |
| Molecular Weight | 136.19 g/mol | [2][3][5] |
| InChI Key | VLJSLTNSFSOYQR-UHFFFAOYSA-N | [2][5][7] |
| SMILES | CC(C)C1=CC(=CC=C1)O |[5] |
Table 2: Physicochemical Properties of 3-Isopropylphenol
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to brown liquid or moist crystalline solid | [2][8][9] |
| Melting Point | 25-26 °C | [2] |
| Boiling Point | 228-229 °C | [2][9] |
| Density | 0.994 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.526 | [2] |
| Flash Point | 104.4 °C (220 °F) | [2][9] |
| pKa | 10.03 ± 0.10 (Predicted) | [2][10] |
| LogP (o/w) | 2.7 - 2.86 | [5][7][9] |
| Solubility | Slightly soluble in water; soluble in ether, alcohol, chloroform, and ethyl acetate |[2][9] |
Section 2: Spectroscopic and Analytical Characterization
For drug development and high-purity chemical synthesis, rigorous analytical characterization is non-negotiable. The presence of impurities, such as isomers or residual starting materials, can dramatically alter reaction outcomes and biological activity. Therefore, a multi-faceted analytical approach is essential for quality control.
Table 3: Key Spectroscopic Data for 3-Isopropylphenol
| Technique | Key Features | Source(s) |
|---|---|---|
| ¹H NMR | Spectral data available, typically run in CDCl₃ with TMS as a reference. | [5][11] |
| ¹³C NMR | Spectral data available. | [12] |
| Mass Spec (GC-MS) | Base peak m/z 121; Molecular ion peak m/z 136. | [5] |
| Infrared (IR) | Spectral data available. |[5] |
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
The choice of a robust analytical method is critical for ensuring batch-to-batch consistency, a cornerstone of trustworthy and reproducible research.[1] Reverse-phase HPLC is a widely applicable technique for analyzing moderately polar compounds like 3-Isopropylphenol.[7]
Methodology:
-
Column Selection: A C18 reverse-phase column is a suitable starting point due to its versatility and effectiveness in separating non-polar to moderately polar analytes.
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile (MeCN) and water.[7] Phosphoric acid is often added in small quantities (e.g., 0.1%) to protonate silanol groups on the stationary phase, reducing peak tailing and improving resolution. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead.[7]
-
Sample Preparation: Accurately weigh and dissolve a sample of 3-Isopropylphenol in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Instrumentation and Conditions:
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set to an appropriate wavelength (e.g., 279 nm, based on its UV absorbance peak).[13]
-
Gradient: A gradient elution (e.g., starting with 40% MeCN and increasing to 90% MeCN over 15 minutes) is often more effective than an isocratic method for separating potential impurities with different polarities.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: HPLC Purity Analysis Workflow.
Section 3: Synthesis and Chemical Reactivity
Understanding the synthesis of 3-Isopropylphenol provides context for potential impurities, while knowledge of its reactivity is key to its application as a chemical building block.
Industrial Synthesis
A common industrial method involves the oxidation and subsequent acid-catalyzed decomposition of m-dicumyl, a by-product from cumene-based processes.[10] This pathway is economically viable as it utilizes materials from large-scale chemical manufacturing.
Workflow:
-
Oxidation: M-dicumene is oxidized in the liquid phase with air, typically at elevated temperatures (e.g., 120 °C) and in the presence of an initiator.[10] This step forms m-dicumyl monohydroperoxide.
-
Decomposition: The resulting hydroperoxide is then decomposed using a strong acid catalyst, such as sulfuric acid. This reaction yields 3-isopropylphenol and acetone as a co-product.[10]
-
Purification: The final product is isolated and purified through distillation.
Caption: Synthesis of 3-Isopropylphenol from m-Dicumyl.
Key Chemical Reactivity
The reactivity of 3-Isopropylphenol is dominated by its phenolic hydroxyl group and the aromatic ring. The hydroxyl group is a potent nucleophile, making it a valuable handle for constructing more complex molecules.[4]
-
Etherification and Esterification: The hydroxyl group readily reacts with electrophiles to form ethers and esters. This is a foundational reaction for creating diverse derivatives for pharmaceutical applications.[1]
-
Oxidative Coupling: The phenolic structure allows for oxidative coupling reactions, which are exploited in the production of polymers and resins with specific thermal and mechanical properties.[4]
-
Aromatic Substitution: The hydroxyl group is an activating, ortho-para directing group for electrophilic aromatic substitution. However, reactions must be carefully controlled to avoid unwanted side products.
-
Incompatibilities: As a phenol, it is incompatible with strong bases, strong oxidizing agents (like nitrates and chlorates), and strong reducing substances.[8] Reactions with these materials can be highly exothermic and potentially hazardous.[8]
Section 4: Applications in Research and Drug Development
The utility of 3-Isopropylphenol stems from its role as a versatile molecular scaffold.
-
Pharmaceutical Intermediate: It is a crucial building block for a range of therapeutic agents.[1][4] Its most notable application is as a precursor in the synthesis of certain anesthetic drugs.[1] The isopropyl group and phenolic hydroxyl can be modified to fine-tune the pharmacological profile of the target molecule.
-
Cholinesterase Inhibition Studies: Carbamate derivatives of 3-Isopropylphenol have been investigated as inhibitors of cholinesterase enzymes.[1][14] This line of research is relevant to the development of treatments for neurodegenerative diseases like Alzheimer's and for understanding the mechanism of certain pesticides.[1]
-
Antimicrobial Agent: The compound exhibits antimicrobial properties against bacteria and fungi.[4] Its mechanism of action involves the disruption of microbial cell membranes, where its lipophilic nature allows it to integrate into the lipid bilayer, altering permeability and leading to cell lysis.[4] This makes it a candidate for use in antiseptic formulations and preservatives.
-
Propofol Impurity: 3-Isopropylphenol is a known impurity of the widely used anesthetic Propofol (2,6-diisopropylphenol).[2][10][15] As such, its analytical standards and reference materials are critical for quality control in the pharmaceutical industry to ensure the purity and safety of the final drug product.[16]
Section 5: Safety, Handling, and Toxicology
A thorough understanding of the hazards associated with 3-Isopropylphenol is paramount for ensuring laboratory safety and mitigating environmental impact.
Table 4: GHS Hazard Information
| Hazard Class | Code | Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5][10] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [5][17] |
| Aquatic Hazard, Acute | H400 | Very toxic to aquatic life |[17] |
Toxicological Profile
-
Mechanism of Toxicity: As a phenolic compound, 3-Isopropylphenol can denature proteins and disrupt cell membranes, leading to cytotoxic effects upon contact.[4] Ingestion can cause severe chemical burns to the oral cavity and gastrointestinal tract.[8]
-
Systemic Effects: Skin absorption can lead to systemic effects, potentially impacting the cardiovascular and central nervous systems.[8]
-
Environmental Toxicity: The compound is classified as very toxic to aquatic organisms.[8][17] It is considered an endocrine-disrupting chemical (EDC), which can interfere with the hormonal systems of wildlife.[18] Its moderate solubility and lipophilicity create a risk of persistence and bioaccumulation in aquatic environments.[4][18]
Experimental Protocol: Safe Handling and Personal Protective Equipment (PPE)
A self-validating safety protocol involves engineering controls, appropriate PPE, and emergency preparedness.
Methodology:
-
Engineering Controls: Always handle 3-Isopropylphenol in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of vapors.[17]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[17]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or holes before use.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron or suit.[17]
-
-
Handling Practices:
-
Spill and Emergency Procedures:
-
Minor Spill: Absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite). Place the contaminated material in a suitable, labeled container for hazardous waste disposal.
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[8][9]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[8][17]
-
Caption: Core Components of a Safe Handling Protocol.
Conclusion
3-Isopropylphenol is a chemical intermediate of significant industrial and scientific importance. Its value in the synthesis of pharmaceuticals, particularly anesthetics, and its utility in agrochemical and polymer science are well-established. However, its potent reactivity and toxicological profile demand a high level of respect. For researchers and developers, a comprehensive understanding of its properties, analytical characterization, and stringent adherence to safety protocols are essential for harnessing its chemical potential responsibly and effectively. Future applications will likely continue to leverage its unique phenolic structure while emphasizing green chemistry principles to minimize its environmental footprint.
References
- Vertex AI Search.
- ChemicalBook. 3-ISOPROPYLPHENOL | 618-45-1.
- Santa Cruz Biotechnology. 3-Isopropylphenol | CAS 618-45-1.
- CymitQuimica. 3-Isopropylphenol.
- Apollo Scientific. 618-45-1 Cas No. | 3-Isopropylphenol.
- PubChem - NIH. 3-Isopropylphenol | C9H12O | CID 12059.
- Szabo-Scandic. 3-Isopropylphenol.
- ChemicalBook. 3-Isopropylphenol: Harnessing Chemical Potentials While Navigating Toxicological and Safety Challenges.
- SIELC Technologies. 3-Isopropylphenol.
- Guidechem. 3-ISOPROPYLPHENOL 618-45-1 wiki.
- The Good Scents Company. 3-isopropyl phenol, 618-45-1.
- CymitQuimica. CAS 3228-02-2: 3-Methyl-4-isopropylphenol.
- ChemicalBook. 3-ISOPROPYLPHENOL synthesis.
- Vertex AI Search. Environmental Impact and Safety of 3-Isopropylphenol: An Ecotoxicology Overview.
- Sigma-Aldrich.
- Chongqing Chemdad Co., Ltd. 3-ISOPROPYLPHENOL.
- Apollo Scientific.
- Google Patents. CN108046998B - Preparation method of 3-methyl-4-isopropyl phenol.
- Google Patents. CN103044205A - Preparation method of 3-methyl-4-isopropylphenol.
- ChemicalBook. 3-ISOPROPYLPHENOL(618-45-1) 13C NMR spectrum.
- NIST WebBook. 3-Methyl-4-isopropylphenol.
- ChemicalBook. 3-isopropylphenol: Application, Chemicaland And Toxicological studies.
- NIST WebBook. Phenol, 3-(1-methylethyl)-.
- ECHEMI. 99-89-8, 4-Isopropylphenol Formula.
- Unilong Chemical Supplier. Do You Know 4-ISOPROPYL-3-METHYLPHENOL?
- CymitQuimica. CAS 618-45-1: 3-Isopropylphenol.
- ResearchGate.
- SpectraBase. m-Isopropylphenol - Optional[1H NMR] - Spectrum.
- LGC Standards. 3-Isopropylphenol | CAS 618-45-1.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-ISOPROPYLPHENOL | 618-45-1 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 3-Isopropylphenol: Harnessing Chemical Potentials While Navigating Toxicological and Safety Challenges_Chemicalbook [chemicalbook.com]
- 5. 3-Isopropylphenol | C9H12O | CID 12059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Isopropylphenol | CymitQuimica [cymitquimica.com]
- 7. 3-Isopropylphenol | SIELC Technologies [sielc.com]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. 3-isopropyl phenol, 618-45-1 [thegoodscentscompany.com]
- 10. guidechem.com [guidechem.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 3-ISOPROPYLPHENOL(618-45-1) 13C NMR spectrum [chemicalbook.com]
- 13. Do You Know 4-ISOPROPYL-3-METHYLPHENOL? - Chemical Supplier Unilong [unilongindustry.com]
- 14. 3-isopropylphenol: Application, Chemicaland And Toxicological studies_Chemicalbook [chemicalbook.com]
- 15. 3-ISOPROPYLPHENOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 16. 3-Isopropylphenol | CAS 618-45-1 | LGC Standards [lgcstandards.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. nbinno.com [nbinno.com]
